molecular formula C18H23N3O6 B3254283 Z-Ala-pro-gly-OH CAS No. 23458-25-5

Z-Ala-pro-gly-OH

Cat. No.: B3254283
CAS No.: 23458-25-5
M. Wt: 377.4 g/mol
InChI Key: PPMNLNKGIXLKND-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ala-pro-gly-OH: is a synthetic tripeptide composed of three amino acids: alanine, proline, and glycine. This compound is often used in biochemical research and has applications in various fields, including chemistry, biology, and medicine. The structure of this compound allows it to interact with enzymes and other proteins, making it a valuable tool for studying protein interactions and functions.

Scientific Research Applications

Chemistry: Z-Ala-pro-gly-OH is used as a model compound for studying peptide synthesis and peptide bond formation. It is also employed in the development of new synthetic methodologies and peptide-based materials .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and the mechanisms of proteolytic enzymes. It serves as a substrate for various proteases, allowing researchers to investigate enzyme kinetics and inhibition .

Medicine: It can be used as a building block for designing peptide-based therapeutics and as a model compound for studying peptide stability and bioavailability .

Industry: In industrial applications, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .

Mechanism of Action

The mechanism of action of “Z-Ala-pro-gly-OH” is related to its role as a substrate or inhibitor for protocollagen proline hydroxylase . The results indicated that a peptide must contain a minimum of 4 to 6 amino acid residues in order to serve as a substrate, and they supported previous indications that a peptide of more than about 20 residues is required for optimal interaction with the enzyme .

Safety and Hazards

The safety data sheet for “Z-ALA-PRO-OH” advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for “Z-Ala-pro-gly-OH” are not available, peptide synthesis in general is a field of ongoing research. An important issue that remains to be addressed is that since the N-protective group is an amide, removal of this function might require conditions that would also cleave the just formed peptide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-pro-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino group of alanine is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, proline, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the addition of glycine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Industrial production often employs automated peptide synthesizers to increase efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: Z-Ala-pro-gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Alanine, proline, and glycine.

    Oxidation and Reduction: Modified peptides with altered functional groups.

Comparison with Similar Compounds

Uniqueness: Z-Ala-pro-gly-OH is unique due to its specific sequence of alanine, proline, and glycine, which imparts distinct structural and functional properties. The presence of proline introduces a kink in the peptide chain, affecting its conformation and interactions with enzymes and proteins. This unique structure makes this compound a valuable tool for studying protein interactions and enzyme specificity .

Properties

IUPAC Name

2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-12(20-18(26)27-11-13-6-3-2-4-7-13)17(25)21-9-5-8-14(21)16(24)19-10-15(22)23/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,26)(H,22,23)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMNLNKGIXLKND-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ala-pro-gly-OH
Reactant of Route 2
Z-Ala-pro-gly-OH
Reactant of Route 3
Z-Ala-pro-gly-OH
Reactant of Route 4
Z-Ala-pro-gly-OH
Reactant of Route 5
Z-Ala-pro-gly-OH
Reactant of Route 6
Z-Ala-pro-gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.